molecular formula C17H18N6O2S B2790398 N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide CAS No. 1021038-71-0

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

Cat. No. B2790398
CAS RN: 1021038-71-0
M. Wt: 370.43
InChI Key: URKFWOXHTQKEQC-UHFFFAOYSA-N
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Description

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PDP or PDP-1, and it belongs to the class of sulfonamide-based inhibitors.

Scientific Research Applications

Medicinal Chemistry and Drug Development

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide has been investigated for its potential as a pharmacophore in drug design. Researchers have explored its interactions with biological targets, aiming to develop novel therapeutic agents. The compound’s structural features make it an interesting scaffold for designing kinase inhibitors, anti-inflammatory drugs, or other bioactive molecules .

Chemodivergent Synthesis

The compound’s unique structure allows for chemodivergent synthetic routes. For instance:

N-Heterocycle Synthesis

N-(Pyridin-2-yl)imidates derived from this compound have been used for facile conversion into N-heterocycles. For example, they can be transformed into 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine in the presence of corresponding ethylenediamine and 1,3-diaminopropane .

C–H Functionalization

Researchers have explored the use of 2-(pyridin-2-yl)aniline (a derivative of this compound) as a directing group for C–H amination. This approach enables efficient amidation of β-C(sp2)–H bonds with various amines, demonstrating good functional group tolerance even in air .

Anticancer Agents

Structurally related compounds have been evaluated for their cytotoxic activity against human cancer cell lines. While not directly studied for this compound, the exploration of similar scaffolds suggests potential applications in cancer therapy .

properties

IUPAC Name

N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c24-26(25,14-6-2-1-3-7-14)20-13-12-19-16-9-10-17(23-22-16)21-15-8-4-5-11-18-15/h1-11,20H,12-13H2,(H,19,22)(H,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKFWOXHTQKEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

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